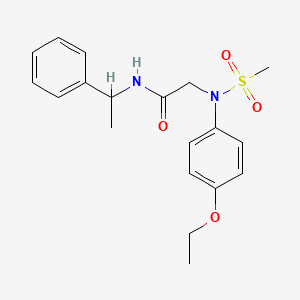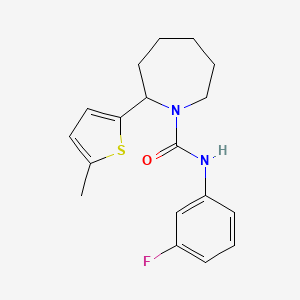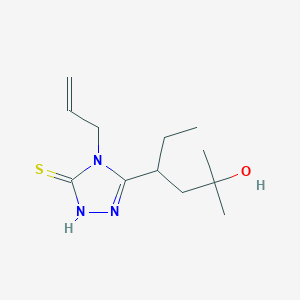
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, also known as EMGP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMGP is a small molecule that belongs to the class of N-acyl amino acid derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, increase the threshold for seizures, and reduce anxiety in animal models. N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been shown to have a low toxicity profile and does not exhibit any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been shown to have a high degree of selectivity and specificity for its target receptors. However, one limitation of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide. One area of interest is the development of new derivatives of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide that may have improved pharmacological properties. Another area of interest is the study of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide in combination with other drugs to determine if it can enhance their therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide involves the reaction of N-phenylethylglycine with methylsulfonyl chloride and 4-ethoxyaniline in the presence of triethylamine. The reaction proceeds under mild conditions and yields a high purity product that can be easily purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has also been shown to have potential as a treatment for chronic pain, epilepsy, and anxiety disorders.
Eigenschaften
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-25-18-12-10-17(11-13-18)21(26(3,23)24)14-19(22)20-15(2)16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPLQKYSCIREOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)
![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5160606.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)

![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160662.png)

![4-[(4-sec-butyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5160673.png)
![2-(2-chlorophenyl)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5160678.png)